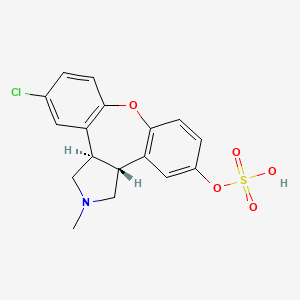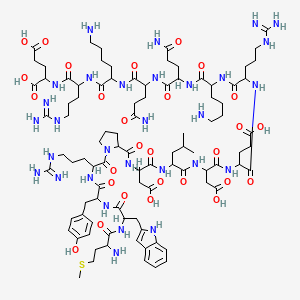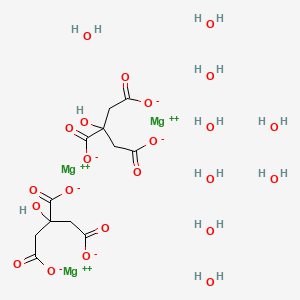
阿塞那平11-羟基硫酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asenapine 11-Hydroxysulfate is a derivative of asenapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder . This compound is characterized by the addition of a hydroxyl group and a sulfate group to the asenapine molecule, which may influence its pharmacokinetic and pharmacodynamic properties.
科学研究应用
Asenapine 11-Hydroxysulfate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on various biological pathways and its interactions with different biomolecules.
Medicine: Research focuses on its pharmacokinetic and pharmacodynamic properties, aiming to improve the efficacy and safety of asenapine-based treatments.
Industry: It is used in the development of new formulations and delivery systems for antipsychotic medications
作用机制
Target of Action
Asenapine 11-Hydroxysulfate, also known as Asenapine, is an atypical antipsychotic multireceptor neuroleptic drug . It shows strong antagonism for 5HT2A (serotonin) and D2 (dopamine) receptors . These receptors play a crucial role in the regulation of mood and behavior .
Mode of Action
Asenapine’s mode of action is primarily through its antagonistic activity at serotonin and dopamine receptors . It enhances the efflux of dopamine (DA) and acetylcholine (Ach) in the brain . This interaction with its targets leads to changes in neurotransmitter levels, which can help improve cognitive function and negative symptoms in patients with schizophrenia .
Biochemical Pathways
The biochemical pathways affected by Asenapine involve the serotonin and dopamine neurotransmitter systems . By antagonizing the 5HT2A and D2 receptors, Asenapine can enhance the efflux of dopamine and acetylcholine in the brain . This can lead to downstream effects such as improved cognitive function and reduced negative symptoms in patients with schizophrenia .
Pharmacokinetics
Asenapine exhibits extensive first-pass metabolism if ingested . It is absorbed in the oral mucosa with a Tmax occurring between 30 and 90 minutes . The terminal half-life is approximately 24 hours . Asenapine has multiple inactive metabolites, produced via direct glucuronidation (primarily via UGT1A4), demethylation, and oxidative metabolism (primarily via CYP1A2) . Hepatic and renal routes contribute approximately equally to the elimination of Asenapine and its metabolites .
Result of Action
The molecular and cellular effects of Asenapine’s action include a proliferative and anti-peroxidative effect in HL-1 cells . It also affects Ca2+ movements through cAMP/PKA and PLC-dependent signaling and the involvement of 5HT1A receptors .
Action Environment
The action, efficacy, and stability of Asenapine can be influenced by various environmental factors. For instance, food and drink restrictions, twice-daily dosing, and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) can affect its use . Furthermore, the transdermal patch needs to be changed once daily, and potential skin reactions such as erythema and pruritis can occur .
生化分析
Biochemical Properties
Asenapine 11-Hydroxysulfate, like its parent compound Asenapine, is likely to interact with various enzymes, proteins, and other biomolecules. Asenapine has been shown to have a high affinity for serotonergic, α-adrenergic, and dopaminergic receptors . This suggests that Asenapine 11-Hydroxysulfate may also interact with these receptors, influencing biochemical reactions within the body.
Cellular Effects
Asenapine 11-Hydroxysulfate may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Asenapine has been shown to increase dopamine, norepinephrine, and acetylcholine efflux in rat brains , suggesting that Asenapine 11-Hydroxysulfate may have similar effects on neurotransmitter release.
Molecular Mechanism
The molecular mechanism of action of Asenapine 11-Hydroxysulfate is likely to be similar to that of Asenapine. Asenapine is a multireceptor neuroleptic drug which shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism . This antagonism enhances dopamine and acetylcholine efflux in rat brains, which may improve cognitive function and negative symptoms in patients with schizophrenia .
Temporal Effects in Laboratory Settings
Asenapine, the parent compound, has been shown to have potent antidopaminergic properties predictive of antipsychotic efficacy . At doses greater than those required for antipsychotic activity, Asenapine impaired cognitive performance due to disturbance of motor function .
Dosage Effects in Animal Models
Studies on Asenapine have shown that it is highly potent in animal models of psychosis, with activity observed at doses as low as 0.03 mg/kg .
Metabolic Pathways
Asenapine 11-Hydroxysulfate is a product of the metabolism of Asenapine. Asenapine is metabolized hepatically by direct glucuronidation by the enzyme UGT1A4 and through oxidative metabolism by cytochrome P450 isoenzymes, particularly CYP1A2 .
Transport and Distribution
Given that Asenapine is administered sublingually and has extensive first-pass metabolism , it is likely that Asenapine 11-Hydroxysulfate is also distributed throughout the body via the circulatory system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Asenapine 11-Hydroxysulfate typically involves the hydroxylation of asenapine followed by sulfation. The hydroxylation can be achieved using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst. The sulfation step involves reacting the hydroxylated asenapine with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfate ester .
Industrial Production Methods: Industrial production of Asenapine 11-Hydroxysulfate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .
化学反应分析
Types of Reactions: Asenapine 11-Hydroxysulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The sulfate group can be reduced to a hydroxyl group under specific conditions.
Substitution: The hydroxyl and sulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction of the sulfate group can regenerate the hydroxyl group .
相似化合物的比较
Asenapine: The parent compound, used to treat schizophrenia and bipolar disorder.
Olanzapine: Another atypical antipsychotic with a similar mechanism of action.
Risperidone: An atypical antipsychotic with a broader receptor affinity profile
Uniqueness: Asenapine 11-Hydroxysulfate is unique due to its specific chemical modifications, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compound and other similar antipsychotics .
属性
CAS 编号 |
1399103-21-9 |
|---|---|
分子式 |
C17H16ClNO5S |
分子量 |
381.8 g/mol |
IUPAC 名称 |
[(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H16ClNO5S/c1-19-8-14-12-6-10(18)2-4-16(12)23-17-5-3-11(24-25(20,21)22)7-13(17)15(14)9-19/h2-7,14-15H,8-9H2,1H3,(H,20,21,22)/t14-,15-/m1/s1 |
InChI 键 |
MFUYPKMLVSJPJJ-HUUCEWRRSA-N |
SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O |
手性 SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O |
规范 SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O |
同义词 |
(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol 5-(hydrogen sulfate) |
产品来源 |
United States |
Q1: What is the significance of synthesizing stable isotope-labeled metabolites like Asenapine 11-Hydroxysulfate?
A1: Synthesizing stable isotope-labeled metabolites is crucial for studying the metabolism and pharmacokinetic properties of drugs like asenapine. These labeled compounds allow researchers to track the drug and its metabolites within the body with high sensitivity and specificity. In the research paper you provided [], the authors synthesized [13CD3]-asenapine 11-hydroxysulfate to investigate the metabolic pathways of asenapine. This knowledge contributes to a better understanding of the drug's efficacy, safety, and potential drug-drug interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [1-cyano-2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)


![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)




